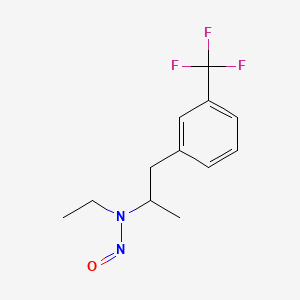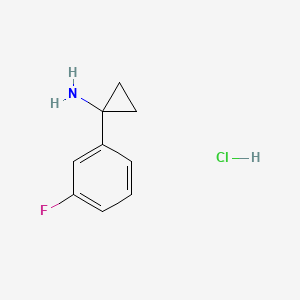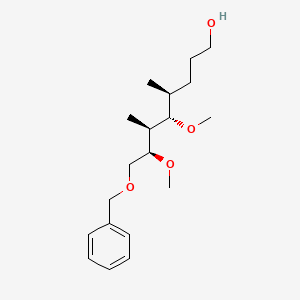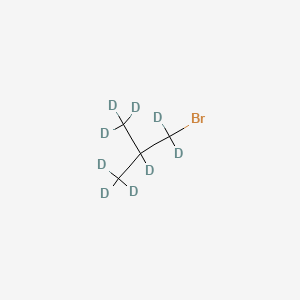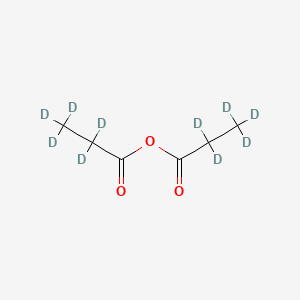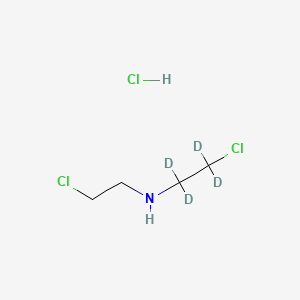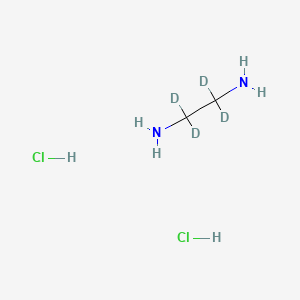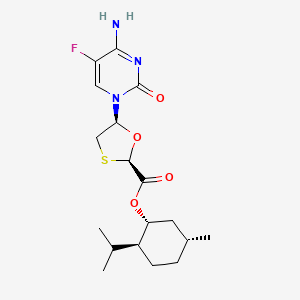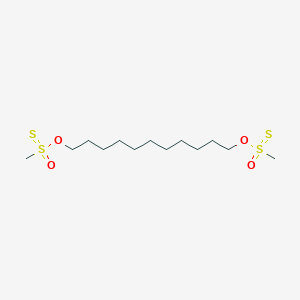
2-Methylpropyl-d9-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 2-Methylpropyl-d9-amine typically involves the deuteration of isobutylamine. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. The reaction conditions for this process often require the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms into the final product . Industrial production methods may involve large-scale deuteration processes using specialized equipment to achieve high yields and purity .
化学反应分析
2-Methylpropyl-d9-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding ketones or aldehydes, while reduction may yield deuterated hydrocarbons .
科学研究应用
2-Methylpropyl-d9-amine has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of 2-Methylpropyl-d9-amine involves its interaction with specific molecular targets and pathways. In biological systems, deuterated compounds can exhibit different kinetic isotope effects compared to their non-deuterated counterparts. This can result in altered rates of enzymatic reactions and metabolic processes . The specific molecular targets and pathways involved depend on the context of its use, such as in drug development or metabolic studies .
相似化合物的比较
2-Methylpropyl-d9-amine can be compared to other deuterated amines, such as:
2-Methylpropylamine: The non-deuterated counterpart, which has different kinetic isotope effects and may exhibit different pharmacokinetic properties.
Deuterated Ethylamine: Another deuterated amine with similar applications in research and industry.
Deuterated Methylamine: A simpler deuterated amine used in similar contexts but with different molecular properties.
属性
CAS 编号 |
1146967-64-7 |
|---|---|
分子式 |
C4H11N |
分子量 |
82.194 |
IUPAC 名称 |
1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-1-amine |
InChI |
InChI=1S/C4H11N/c1-4(2)3-5/h4H,3,5H2,1-2H3/i1D3,2D3,3D2,4D |
InChI 键 |
KDSNLYIMUZNERS-CBZKUFJVSA-N |
SMILES |
CC(C)CN |
同义词 |
2-(Methyl-d3)-1-propan-1,1,2,3,3,3-d6-amine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-YL]carbamate](/img/structure/B566144.png)
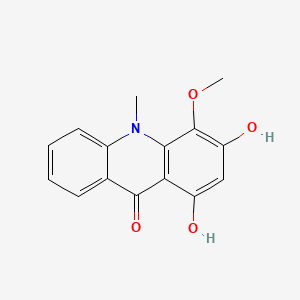
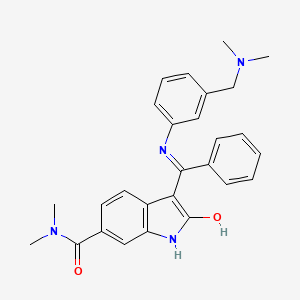
![2-[(3S,4S,5S,6R)-7-Hydroxy-4,6-dimethoxy-3,5-dimethylheptyl]-5,7-dimethoxy-8-(methoxymethoxy)-3-methyl-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B566148.png)
